molecular formula C12H20Cl2N2O B2563654 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride CAS No. 2379947-12-1

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride

Cat. No.: B2563654
CAS No.: 2379947-12-1
M. Wt: 279.21
InChI Key: PUNCIPZPQMSYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is characterized by a pyridine ring substituted with a methyl group and a piperidin-4-ylmethoxy group, and it is commonly used in scientific research and industrial applications.

Scientific Research Applications

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-4-hydroxypyridine with piperidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
  • 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
  • 2-Amino-4-methylpyridine

Uniqueness

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-8-12(4-7-14-10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNCIPZPQMSYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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